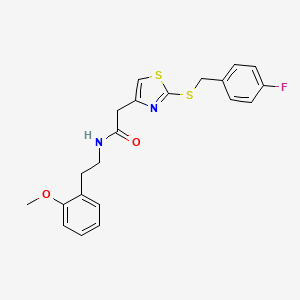

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide

Description

This compound features a thiazole core substituted at position 2 with a 4-fluorobenzylthio group and at position 4 with an acetamide moiety linked to a 2-methoxyphenethylamine. The fluorine atom and methoxy group are critical for modulating electronic properties and bioavailability, while the thioether bridge enhances lipophilicity. Structural confirmation of such compounds typically relies on NMR, IR, and mass spectrometry (MS) data, as seen in analogous derivatives .

Properties

IUPAC Name |

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O2S2/c1-26-19-5-3-2-4-16(19)10-11-23-20(25)12-18-14-28-21(24-18)27-13-15-6-8-17(22)9-7-15/h2-9,14H,10-13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZDFDUWHSOAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique structural features, including a thiazole ring and a fluorobenzyl group, which enhance its interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The IUPAC name for this compound is 2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methoxyphenethyl)acetamide. Its molecular formula is , with a molecular weight of approximately 342.43 g/mol.

Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Provides a core structure that is biologically active |

| Fluorobenzyl Group | Enhances lipophilicity and potential target interaction |

| Methoxyphenethyl Group | May improve solubility and biological activity |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the fluorobenzyl group facilitate binding to these targets, potentially leading to modulation of various biochemical pathways.

Target Interactions

- Enzyme Inhibition : Binding studies indicate that this compound may inhibit specific enzymes by occupying their active sites or allosteric sites, thereby influencing metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, impacting signaling pathways related to pain perception and inflammation.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential as an anticancer agent.

- Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.

Comparative Studies

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

Comparison Table

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide | Chlorine substituent instead of fluorine | Altered antimicrobial activity |

| 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(2-methoxyphenethyl)acetamide | Methyl group instead of fluorine | Changes in chemical reactivity and bioactivity |

| 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(phenyl)acetamide | Lacks methoxy group | Enhanced anticancer properties |

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in different biological systems:

-

In Vitro Studies : Research involving human cancer cell lines demonstrated significant inhibition of cell growth at micromolar concentrations.

- Methodology : Cells were treated with varying concentrations of the compound, followed by assessment using MTT assays.

- Results : IC50 values indicated potent anticancer activity compared to control groups.

-

In Vivo Studies : Animal models have been utilized to evaluate anti-inflammatory effects.

- Methodology : Mice were induced with inflammation and treated with the compound.

- Results : Significant reduction in inflammatory markers was observed, suggesting therapeutic potential.

Comparison with Similar Compounds

Core Heterocycle Variations

- Thiazole vs. Thiadiazole Analogs: The target compound’s thiazole core differs from thiadiazole-based analogs like N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) (). Biological Implications: Thiazoles are more commonly associated with kinase inhibition, while thiadiazoles may target bacterial enzymes (e.g., dihydropteroate synthase) .

Substituent Effects

- Fluorinated Aromatic Groups: The 4-fluorobenzylthio group in the target compound parallels N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) () and compound 9b (fluorophenyl-thiazole, ). Fluorine enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic pockets . Methoxy Groups: The 2-methoxyphenethyl group in the target compound resembles 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) (). Methoxy groups contribute to hydrogen bonding and π-π stacking interactions .

Acetamide Linker Modifications

- Thioether vs. Sulfonyl/Amino Linkers: The thioether bridge in the target compound contrasts with sulfonyl (e.g., N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)sulfonyl]propanamide (21b), ) or amino linkers (e.g., N-(4-Fluorobenzyl)-2-[(2,4-dichlorophenyl)amino]propanamide (23b), ). Sulfonyl groups increase solubility but may reduce cellular uptake due to higher polarity .

Physicochemical and Spectroscopic Comparisons

Melting Points and Solubility

Spectroscopic Features

- IR Spectroscopy :

- NMR :

- Aromatic protons in the 2-methoxyphenethyl group would resonate near δ 6.8–7.5 ppm, similar to 5k (δ 6.7–7.4 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.